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Compound of Interest

Compound Name: Octanal

Cat. No.: B600720 Get Quote

Introduction

Octanal, also known as caprylic aldehyde or aldehyde C-8, is a saturated aliphatic aldehyde

with the chemical formula CH₃(CH₂)₆CHO.[1][2] It is a colorless liquid naturally found in citrus

oils (such as orange, lemon, and lime), as well as other natural sources like bergamot, carrots,

and cooked rice.[1][3][4] Its powerful and distinct aroma profile makes it a valuable and widely

used ingredient in both the flavor and fragrance industries. Commercially, it is produced either

from natural sources or synthetically through methods like the hydroformylation of heptene or

the dehydrogenation of 1-octanol. These application notes provide detailed information,

protocols, and data for researchers, scientists, and formulation professionals on the effective

use of octanal.

Physicochemical and Sensory Properties
Octanal is characterized by its strong, fatty, and waxy odor, which becomes reminiscent of

sweet, citrusy orange upon dilution. Its versatile sensory profile allows it to impart fresh, green,

and fruity notes to a wide range of products.

Table 1: Physicochemical Properties of Octanal
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Property Value References

Molecular Formula C₈H₁₆O

Molecular Weight 128.21 g/mol

CAS Number 124-13-0

FEMA Number 2797

Appearance Colorless to pale yellow liquid

Boiling Point 169 - 171 °C (lit.)

Melting Point 12 - 15 °C (lit.)

Density 0.822 g/mL at 20 °C

Flash Point 125 °F (51.7 °C)

Refractive Index n20/D 1.417 - 1.425

Solubility

Insoluble in water; soluble in

alcohol, propylene glycol, and

most fixed oils.

Stability

Stable under recommended

storage conditions (Store

below +30°C). Air sensitive.

Table 2: Sensory Profile and Thresholds of Octanal
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Attribute Description References

Odor Description

Strong, fatty, waxy, green,

citrus (lemon, orange),

aldehydic, with floral (rose) and

honey notes upon dilution.

Taste Description Waxy, citrus, fruity.

Odor Threshold 0.00001 ppm to 0.17 ppb

Odor Life on Strip Approximately 3 hours

Applications in Formulations
Octanal's potent and characteristic aroma makes it a key component in a variety of commercial

products.

Flavor Applications: In the food industry, octanal is a key ingredient for creating citrus and fruity

flavors. It is often used to impart fresh, zesty notes in:

Beverages: Adds a fresh orange or citrus peel character.

Baked Goods & Confections: Contributes to citrus and fruit flavor profiles.

Dairy Products: Can be found in yogurts and creams.

Fragrance Applications: Octanal is a classic aliphatic aldehyde that provides a powerful "lift"

and sparkle to fragrance top notes. It was famously used in the formulation of Chanel No. 5. Its

applications include:

Fine Fragrances: Essential for creating aldehydic, citrus (Eau de Cologne), and certain floral

(rose, jasmine) accords.

Personal Care Products: Used in soaps, detergents, and lotions for its fresh, clean scent.

Household Products: Provides a fresh scent to air fresheners and cleaners.

Table 3: Typical Usage Levels of Octanal
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Application Concentration Range (%) References

Perfume Compounds 0.01 - 0.8

Pesticide Formulations (Inert) < 0.2

Olfactory Signaling Pathway
The perception of octanal begins with its interaction with specific Olfactory Receptors (ORs)

located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal cavity. The rat olfactory

receptor OR-I7, for instance, shows a strong preferential response to straight-chain aldehydes,

particularly octanal. The binding of octanal to the receptor is a highly specific interaction, with

molecular modeling studies suggesting that a lysine residue on the receptor's transmembrane

domain 4 (TM4) and an aspartate on TM5 interact with the aldehyde functional group.

This binding event triggers a conformational change in the receptor, which activates an

associated G-protein (Gα-olf). The activated G-protein then stimulates adenylyl cyclase,

leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic

nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarizing

the neuron. This depolarization generates an action potential that travels to the olfactory bulb in

the brain, where the signal is processed, leading to the perception of octanal's distinct scent.
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Caption: Olfactory signal transduction pathway for octanal.
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Protocol 1: Sensory Evaluation of Octanal in a Beverage
Flavor
Objective: To determine if the addition of octanal at a specific concentration (e.g., 5 ppm)

creates a perceivable sensory difference in a citrus beverage base.

Methodology: Triangle Test (Discrimination Test). In this test, panelists are presented with three

samples, two of which are identical (Control) and one is different (Test), and asked to identify

the different sample.

Materials:

Citrus beverage base (Control)

Test sample: Citrus beverage base with 5 ppm octanal

Identical, odor-free tasting cups

Random three-digit codes for sample labeling (e.g., 142, 852, 296)

Water and unsalted crackers for palate cleansing

Sensory evaluation booths with controlled lighting and temperature

Minimum of 20-30 trained sensory panelists

Procedure:

Sample Preparation: Prepare the control and test samples. Ensure both are at the same

temperature before serving.

Coding: Label the tasting cups with random three-digit codes.

Presentation: For each panelist, present three samples in a randomized order. Six possible

combinations exist (AAB, ABA, BAA, BBA, BAB, ABB, where A is Control and B is Test).

Ensure the presentation order is balanced across all panelists.
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Evaluation: Instruct panelists to smell and taste each sample from left to right. They must

identify which of the three samples is different from the other two.

Data Collection: Record the number of correct and incorrect identifications.

Statistical Analysis: Analyze the results using a statistical table for triangle tests based on the

number of panelists and the number of correct answers to determine if a statistically

significant difference (e.g., p < 0.05) exists.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation Phase

Evaluation Phase

Analysis Phase

Prepare Control Sample
(Beverage Base)

Present 3 Samples to Panelist
(2 Control, 1 Test)

Prepare Test Sample
(Base + 5 ppm Octanal)

Code Samples
(3-digit random numbers)

Panelist Evaluates Samples
(Smell and Taste)

Panelist Identifies
'Odd' Sample

Collect Panelist Responses

Statistical Analysis
(Triangle Test Chart, p < 0.05)

Determine if Significant
Difference Exists

Click to download full resolution via product page

Caption: Experimental workflow for a sensory triangle test.
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Protocol 2: Quantification of Octanal in a Fragrance
Formulation
Objective: To accurately quantify the concentration of octanal in a complex fragrance oil using

Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology: This protocol utilizes GC-MS with an internal standard for accurate quantification.

Materials:

Fragrance oil sample

Octanal analytical standard (≥98% purity)

Internal Standard (IS) solution (e.g., 2-Methylundecanal or another compound not present in

the sample, at 100 µg/mL in ethanol)

High-purity solvent (e.g., Ethanol or Methyl Tert-Butyl Ether)

Volumetric flasks, pipettes, and vials

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

GC Column suitable for fragrance analysis (e.g., HP-5MS or equivalent)

Procedure:

Calibration Curve Preparation:

Prepare a stock solution of octanal (e.g., 1000 µg/mL) in the chosen solvent.

Create a series of calibration standards by serially diluting the stock solution to cover the

expected concentration range of octanal in the sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Add a fixed amount of the Internal Standard solution to each calibration standard.

Sample Preparation:
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Accurately weigh a known amount of the fragrance oil (e.g., 0.1 g) into a volumetric flask.

Add a fixed amount of the Internal Standard solution.

Dilute to the final volume with the solvent. The dilution factor should ensure the final

octanal concentration falls within the range of the calibration curve.

GC-MS Analysis:

Injection: Inject 1 µL of each standard and the prepared sample into the GC-MS.

GC Conditions: Set up a suitable temperature program. Example: Initial oven temperature

at 60°C (hold 2 min), ramp to 230°C at 7°C/min, then ramp to 300°C at 20°C/min (hold 5

min).

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for

higher sensitivity and selectivity, or full scan mode for initial identification. Monitor

characteristic ions for octanal (e.g., m/z 41, 43, 57, 70, 84) and the internal standard.

Data Analysis:

Integrate the peak areas for octanal and the internal standard in each chromatogram.

Calculate the ratio of the peak area of octanal to the peak area of the internal standard for

each calibration point.

Plot a calibration curve of this ratio against the concentration of octanal.

Calculate the peak area ratio for the fragrance sample and use the calibration curve to

determine the concentration of octanal in the diluted sample.

Calculate the final concentration of octanal in the original fragrance oil, accounting for the

initial weight and dilution factor.
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Caption: Workflow for quantitative analysis of octanal via GC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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